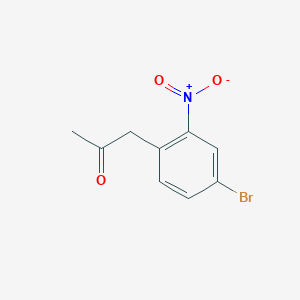
1-(4-Bromo-2-nitrophenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-2-nitrophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrNO3 and a molecular weight of 258.07 g/mol . This compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, along with a propan-2-one moiety. It is commonly used in various chemical reactions and has significant applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-nitrophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 4-nitroacetophenone followed by a Friedel-Crafts acylation reaction . The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a Lewis acid catalyst like aluminum chloride (AlCl3) to facilitate the acylation process.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and acylation reactions under controlled conditions to ensure high yield and purity . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(4-Bromo-2-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), iron powder, hydrochloric acid (HCl).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed:
Reduction: 1-(4-Amino-2-nitrophenyl)propan-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or other oxidized products.
科学的研究の応用
1-(4-Bromo-2-nitrophenyl)propan-2-one has diverse applications in scientific research, including:
作用機序
The mechanism of action of 1-(4-Bromo-2-nitrophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions . These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
類似化合物との比較
1-Bromo-4-nitrobenzene: Similar structure but lacks the propan-2-one moiety.
4-Bromo-2-nitroacetophenone: Similar structure but with an acetophenone group instead of propan-2-one.
2-Bromo-4-nitrophenylacetone: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness: 1-(4-Bromo-2-nitrophenyl)propan-2-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
生物活性
1-(4-Bromo-2-nitrophenyl)propan-2-one, with the CAS number 6127-15-7, is an organic compound notable for its unique structure, which includes a bromine atom and a nitro group on a phenyl ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.
- Molecular Formula : C9H8BrNO3
- Molecular Weight : Approximately 258.069 g/mol
- Structure : The compound features a propan-2-one functional group attached to a 4-bromo-2-nitrophenyl moiety, which influences its reactivity and biological interactions.
Synthetic Routes
This compound can be synthesized through various methods, including:
- Utilizing secondary alcohols with ammonium bromide and Oxone.
- Employing controlled conditions to ensure high yield and purity during reactions.
Biological Activity
The biological activity of this compound has been explored in several contexts:
Enzyme Interaction Studies
This compound serves as a probe for studying enzyme-catalyzed reactions. Its ability to undergo reduction allows it to interact with various biological targets, potentially leading to therapeutic effects or toxicity. The compound's interactions with enzymes involved in oxidative stress responses and inflammatory pathways have been noted in biochemical analyses.
Study on Antifungal Activity
In studies examining similar nitro-substituted compounds, significant antifungal activity was observed. For instance, compounds with similar structural features demonstrated minimum inhibitory concentrations (MIC) significantly lower than standard antifungal agents like amphotericin B. This suggests that this compound may also possess antifungal properties worth investigating further.
Structure–Activity Relationship (SAR)
The structure–activity relationship of related compounds indicates that substitution patterns on the phenyl ring can greatly influence biological activity. For example, the position of substituents affects binding affinity to target enzymes, which is crucial for developing effective therapeutics.
Comparative Analysis with Related Compounds
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| 1-Bromo-4-nitrobenzene | Lacks the propan-2-one moiety | Primarily used in substitution reactions |
| 4-Bromo-2-nitroacetophenone | Contains an acetophenone group | Useful as an intermediate in different synthetic pathways |
| 2-Bromo-4-nitrophenylacetone | Different substitution pattern | Unique reactivity due to positional differences |
Safety and Toxicity Considerations
特性
IUPAC Name |
1-(4-bromo-2-nitrophenyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-6(12)4-7-2-3-8(10)5-9(7)11(13)14/h2-3,5H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUOHGYINUTMQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618341 |
Source


|
| Record name | 1-(4-Bromo-2-nitrophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6127-15-7 |
Source


|
| Record name | 1-(4-Bromo-2-nitrophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














